REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][AlH2-:6][O:7][CH2:8][CH2:9][O:10][CH3:11].[Na+:12].[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][CH2:24][O:25]/[C:26](=N/[H])/[C:27](Cl)(Cl)[Cl:28])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22].[CH:33]([NH2:36])([CH3:35])C.[C:37]1(C)[CH:42]=CC=[CH:39][CH:38]=1>>[CH3:11][O:10][CH2:9][CH2:8][O:7][AlH2-:6][O:5][CH2:4][CH2:3][O:2][CH3:1].[Na+:12].[ClH:28].[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][CH2:24][O:25][C@@H:26]2[CH2:27][CH2:39][CH2:38][CH2:37][C@H:42]2[N:36]2[CH2:33][CH2:35][C@@H:9]([OH:10])[CH2:8]2)[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:0.1,5.6,7.8|
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCO\C(\C(Cl)(Cl)Cl)=N\[H]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
( 36 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=C(C=CC1OC)CCO[C@H]1[C@@H](CCCC1)N1C[C@@H](CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |